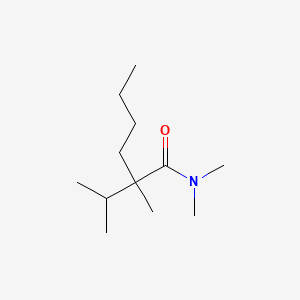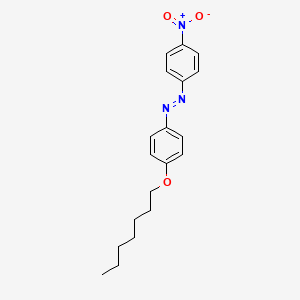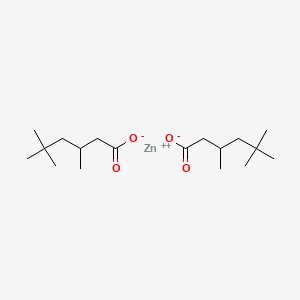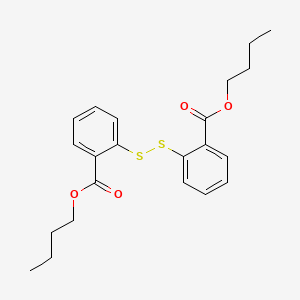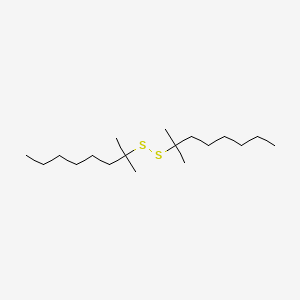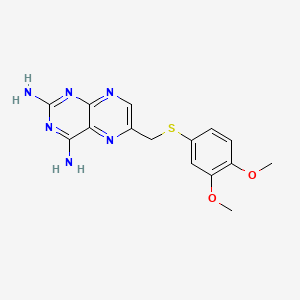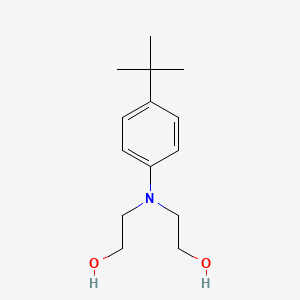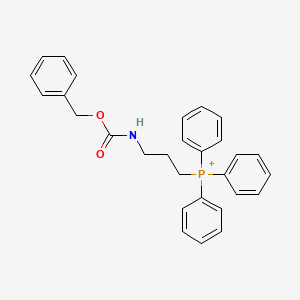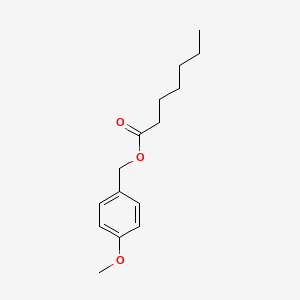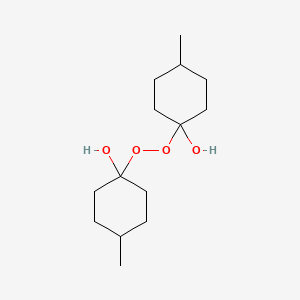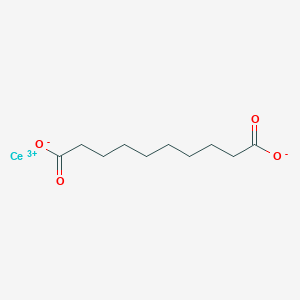
Cerium(3+) sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) sebacate is a chemical compound with the molecular formula C30H48Ce2O12. It is a cerium salt of sebacic acid, where cerium is in the +3 oxidation state. This compound is part of the broader class of cerium compounds, which are known for their unique properties and applications in various fields, including catalysis, materials science, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(3+) sebacate can be synthesized through a reaction between cerium(III) chloride and sebacic acid. The reaction typically involves dissolving cerium(III) chloride in water and then adding sebacic acid under controlled pH conditions to precipitate the this compound. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where cerium(III) chloride and sebacic acid are mixed under controlled conditions. The reaction mixture is then subjected to filtration, washing, and drying processes to yield the final product. The purity and yield of the compound can be optimized by adjusting reaction parameters such as temperature, pH, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Cerium(3+) sebacate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The sebacate ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions
Major Products Formed
Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds.
Substitution: New cerium complexes with different ligands
Aplicaciones Científicas De Investigación
Cerium(3+) sebacate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including ceramics and nanomaterials .
Mecanismo De Acción
The mechanism of action of cerium(3+) sebacate involves the reversible conversion between cerium(III) and cerium(IV) states. This redox activity allows it to participate in various catalytic and biological processes. The compound can interact with molecular targets such as reactive oxygen species (ROS), thereby exerting antioxidant effects. Additionally, it can influence cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Cerium(IV) oxide (CeO2): Known for its catalytic properties and use in fuel cells.
Cerium(III) chloride (CeCl3): Commonly used in organic synthesis and as a precursor for other cerium compounds.
Cerium(IV) sulfate (Ce(SO4)2): Used in analytical chemistry and as an oxidizing agent
Uniqueness of Cerium(3+) Sebacate
This compound is unique due to its specific ligand (sebacate), which imparts distinct properties compared to other cerium compounds. The sebacate ligand can influence the solubility, stability, and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .
Propiedades
Número CAS |
25418-94-4 |
|---|---|
Fórmula molecular |
C10H16CeO4+ |
Peso molecular |
340.35 g/mol |
Nombre IUPAC |
cerium(3+);decanedioate |
InChI |
InChI=1S/C10H18O4.Ce/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
Clave InChI |
ACDCXLHFQNVPSK-UHFFFAOYSA-L |
SMILES canónico |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


